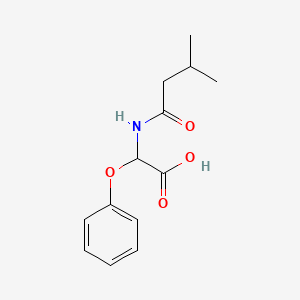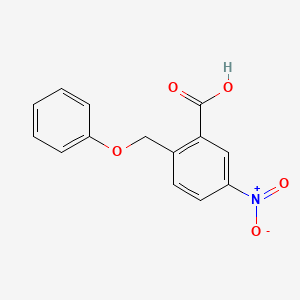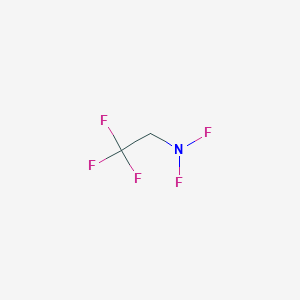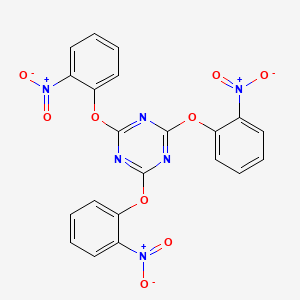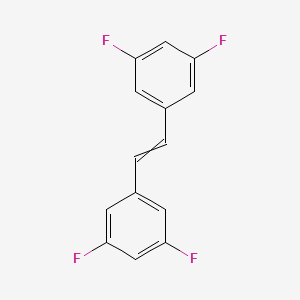
1,1'-(Ethene-1,2-diyl)bis(3,5-difluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) is an organic compound with the molecular formula C14H8F4. This compound features a central ethene (ethylene) unit flanked by two 3,5-difluorobenzene rings. The presence of fluorine atoms in the benzene rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) typically involves the coupling of 3,5-difluorobenzene derivatives with ethene. One common method is the palladium-catalyzed Heck reaction, where 3,5-difluoroiodobenzene reacts with ethene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (around 100-150°C) and under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethene unit can be oxidized to form epoxides or reduced to form ethane derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the ethene unit.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Epoxides or diols.
Reduction: Ethane derivatives.
Applications De Recherche Scientifique
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) depends on its application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. The exact pathways and targets would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3,5-difluorobenzene): Similar structure but with an ethane unit instead of ethene.
1,1’-(Ethene-1,2-diyl)bis(3,5-dichlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
1,1’-(Ethene-1,2-diyl)bis(3,5-dibromobenzene): Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
125910-08-9 |
|---|---|
Formule moléculaire |
C14H8F4 |
Poids moléculaire |
252.21 g/mol |
Nom IUPAC |
1-[2-(3,5-difluorophenyl)ethenyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C14H8F4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h1-8H |
Clé InChI |
ONQQALPUJKRAIE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C=CC2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


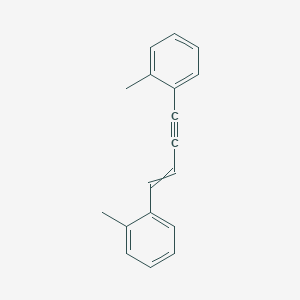
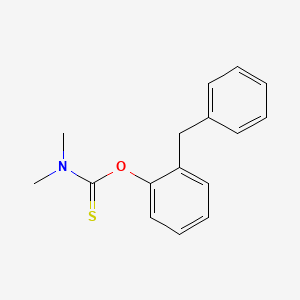
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

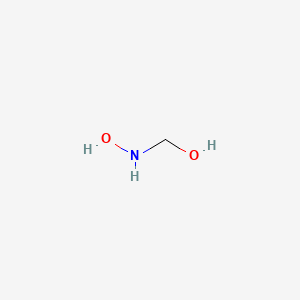
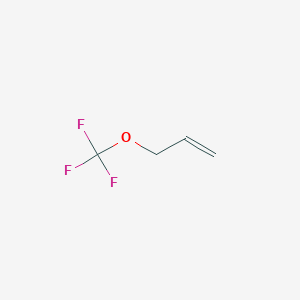

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
